N-(3-Hydroxypyridin-4-yl)acetamide
Overview
Description
N-(3-Hydroxypyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a heterocyclic compound containing a pyridine ring substituted with a hydroxyl group at the 3-position and an acetamide group at the 4-position. This compound is primarily used in research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypyridin-4-yl)acetamide typically involves the acylation of 3-hydroxypyridine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetylpyridine or 3-pyridinecarboxylic acid.
Reduction: Formation of N-(3-aminopyridin-4-yl)acetamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(3-Hydroxypyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypyridin-4-yl)acetamide involves its ability to chelate metal ions, particularly iron. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt cellular processes that rely on metal ions. Additionally, its antiproliferative activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-Hydroxypyridin-4-yl)acetamide can be compared with other hydroxypyridine derivatives:
N-(4-Hydroxypyridin-3-yl)acetamide: Similar structure but with the hydroxyl and acetamide groups swapped positions.
N-(3-Hydroxypyridin-2-yl)acetamide: Hydroxyl group at the 2-position instead of the 3-position.
N-(2-Hydroxypyridin-3-yl)acetamide: Hydroxyl group at the 3-position and acetamide group at the 2-position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positional differences of the functional groups .
Properties
IUPAC Name |
N-(3-hydroxypyridin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-8-4-7(6)11/h2-4,11H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJPTFYALGHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631216 | |
Record name | N-(3-Hydroxypyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70118-99-9 | |
Record name | N-(3-Hydroxypyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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